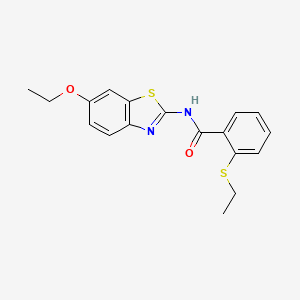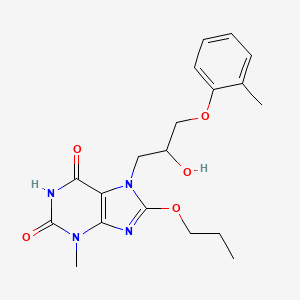![molecular formula C23H29N3O5 B2703723 methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate CAS No. 1005307-78-7](/img/structure/B2703723.png)
methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or modifying the carbon skeleton. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
Analyzing the molecular structure of a complex organic compound involves determining the spatial arrangement of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
The chemical reactions of a complex organic compound can be influenced by its functional groups and the arrangement of its atoms. Reactions may involve the breaking and forming of bonds, and can result in changes to the functional groups or carbon skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Nitroxide-Mediated Photopolymerization
A study discusses a new compound with a chromophore group linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This compound decomposes under UV irradiation, generating corresponding alkyl and nitroxide radicals, demonstrating a potential application in photopolymerization processes (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
Research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, has been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in synthesizing complex heterocyclic systems (Selič et al., 1997).
Antibacterial Activities of 2-oxaisocephems
A series of 2-oxaisocephems, with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety, synthesized from a related precursor, showed potent antibacterial activities against gram-positive bacteria, including MRSA and Enterococcus faecalis. This highlights its relevance in medicinal chemistry for developing new antibiotics (Tsubouchi et al., 1994).
Facile Synthesis of Novel Compounds
A study reports the synthesis of novel compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This work showcases the versatility of related compounds in synthesizing diverse molecular structures with potential biological activities (Koza et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-30-21-15-26(19(13-20(21)27)14-25-11-5-3-4-6-12-25)16-22(28)24-18-9-7-17(8-10-18)23(29)31-2/h7-10,13,15H,3-6,11-12,14,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJEOFIJSOBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)
![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)